MM-401 Tfa
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Overview
Description
Preparation Methods
The synthetic route for MM-401 (TFA) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .
Industrial production methods for MM-401 (TFA) are also not widely available in the public domain. The compound is usually produced in research laboratories and supplied by chemical companies specializing in bioactive molecules .
Chemical Reactions Analysis
MM-401 (TFA) primarily undergoes interactions that inhibit the MLL1-WDR5 interaction. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor. The major product formed from its interaction is the inhibition of MLL1 activity, leading to cell cycle arrest, apoptosis, and differentiation .
Common reagents and conditions used in these reactions include the compound itself at various concentrations (10, 20, 40 µM) and incubation times (48 hours) to observe its effects on cell lines .
Scientific Research Applications
MM-401 (TFA) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of MLL1 H3K4 methyltransferase activity.
Biology: It is utilized to understand the role of MLL1 in cell cycle regulation, apoptosis, and differentiation.
Medicine: MM-401 (TFA) is significant in the research of MLL leukemia, providing insights into potential therapeutic approaches.
Industry: The compound is used in the development of new drugs targeting MLL1-related pathways
Mechanism of Action
MM-401 (TFA) exerts its effects by specifically inhibiting the MLL1 H3K4 methyltransferase activity. It blocks the interaction between MLL1 and WDR5, which is crucial for the assembly of the MLL1 complex. This inhibition leads to a decrease in H3K4 methylation, resulting in cell cycle arrest, apoptosis, and differentiation .
The molecular targets involved include MLL1 and WDR5, and the pathways affected are those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
MM-401 (TFA) is unique in its specific inhibition of MLL1 H3K4 methyltransferase activity. Similar compounds include:
MM-102: Another MLL1 inhibitor that blocks the MLL1-WDR5 interaction.
MI-2: An inhibitor of the menin-MLL interaction.
EPZ-5676: A DOT1L inhibitor that targets a different methyltransferase involved in MLL leukemia
MM-401 (TFA) stands out due to its high specificity and potency in inhibiting MLL1 activity, making it a valuable tool in leukemia research .
Properties
Molecular Formula |
C31H47F3N8O7 |
---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1 |
InChI Key |
UCPNHHHBFDAYBP-HXXCMCGZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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